2,4-Dichloro-3,5-dinitrobenzotrifluoride

描述

The exact mass of the compound 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3N2O4/c8-4-2(7(10,11)12)1-3(13(15)16)5(9)6(4)14(17)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQYRXNRGNLPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044639 | |

| Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29091-09-6 | |

| Record name | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF413436J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzotrifluoride: Properties, Synthesis, and Applications in Herbicide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3,5-dinitrobenzotrifluoride is a key chemical intermediate with significant applications in the agrochemical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application as a precursor to dinitroaniline herbicides. The mechanism of action of these herbicides, involving the disruption of microtubule polymerization, is also discussed. This document serves as a valuable resource for researchers and professionals involved in the development of new herbicidal agents.

Chemical and Physical Properties

This compound, with the CAS number 29091-09-6, is a crystalline solid that is light yellow in appearance.[1] It is an important building block in organic synthesis, particularly for creating complex molecules with specialized functions in the pesticide and pharmaceutical sectors.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29091-09-6 | [3] |

| Molecular Formula | C₇HCl₂F₃N₂O₄ | [3] |

| Molecular Weight | 305.00 g/mol | [3] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 76-78 °C | [4] |

| Boiling Point | 291-294 °C | [4] |

| Density | 1.788 g/cm³ | [4] |

| Flash Point | >110 °C | [4] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) | [4] |

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. The following is a summary of available spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features/Notes | Source |

| ¹³C NMR | Data available on PubChem. | [5] |

| ¹⁹F NMR | Data available on PubChem. | [6] |

| Mass Spectrometry | Data available on PubChem. | [6] |

| Infrared (IR) Spectroscopy | Data available on PubChem. | [6] |

| ¹H NMR | No specific data found for the title compound. Data for the precursor, 2,4-Dichlorobenzotrifluoride, is available. | [7] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the nitration of 2,4-dichlorobenzotrifluoride.

Protocol 1: Nitration with Fuming Sulfuric Acid and Fuming Nitric Acid

This protocol is adapted from a patented method and provides a high yield of the desired product.

-

Materials:

-

2,4-dichlorobenzotrifluoride

-

Fuming sulfuric acid (30-33% free SO₃)

-

Fuming nitric acid (90%)

-

5% Sodium bicarbonate solution

-

Water

-

Two-liter, three-necked flask with stirrer and ice bath

-

-

Procedure:

-

In a two-liter, three-necked flask immersed in an ice bath, add 600 ml of fuming sulfuric acid.

-

While stirring, slowly add 585 ml of fuming 90% nitric acid.

-

To the stirred mixture, add 148.8 grams (0.692 mole) of 2,4-dichlorobenzotrifluoride.

-

Heat the resulting slurry to 76 °C and maintain this temperature for 96 hours.

-

Cool the mixture and drain the acid from the crystalline product.

-

Break up the solid product and add 1000 ml of water.

-

Extract the aqueous slurry with 500 ml of toluene.

-

Combine the toluene extract with another 500 ml of toluene and wash successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.

-

Remove the toluene by evaporation under reduced pressure and dry the product overnight to obtain this compound.

-

Protocol 2: Clean Preparation Method

This method, disclosed in a Chinese patent, focuses on a more environmentally friendly process with recycling of waste acids.[8]

-

Overview: This process involves a two-step nitration of 2,4-dichlorobenzotrifluoride. The waste acid from the primary nitration is treated and used in the secondary nitration, and the semi-waste acid from the secondary nitration is recycled back to the primary nitration step. Ammonium nitrate (B79036) and fuming sulfuric acid are used in the secondary nitration.[8]

Synthesis of a Dinitroaniline Herbicide Intermediate

This compound is a key starting material for the synthesis of dinitroaniline herbicides. The following protocol describes the synthesis of N,N'-di-n-propyl-2,4-dinitro-6-trifluoromethyl-1,3-phenylenediamine, an intermediate for such herbicides.[9]

-

Materials:

-

This compound

-

di-n-propylamine

-

Absolute ethanol

-

Heavy-walled glass reaction tube

-

Diethyl ether

-

-

Procedure:

-

In a heavy-walled glass reaction tube of approximately 50 ml capacity, charge 7.0 grams (0.023 mole) of this compound, 4.64 grams (0.0458 mole) of di-n-propylamine, and 40 ml of absolute ethanol.[9]

-

Seal the tube and heat it in an oil bath at 94-99 °C for 98 hours.[9]

-

Cool the reaction mixture and evaporate it to dryness to obtain an oily residue.[9]

-

Extract the residue with boiling diethyl ether.[9]

-

Remove the insoluble di-n-propylamine hydrochloride by filtration and wash it with additional ether.[9]

-

Combine the ether filtrates and evaporate to yield the product.[9]

-

Synthesis of a dinitroaniline herbicide intermediate.

Application in Herbicide Development and Mechanism of Action

This compound is a precursor for the synthesis of dinitroaniline herbicides, such as Prodiamine. These herbicides are used for the pre-emergence control of a wide variety of grasses and broadleaf weeds.

The mechanism of action of dinitroaniline herbicides involves the disruption of microtubule formation in plant cells.[10][11] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis) and cell elongation. By binding to tubulin, the protein subunit of microtubules, dinitroaniline herbicides inhibit the polymerization of tubulin into functional microtubules.[12][13] This disruption of microtubule dynamics leads to an arrest of mitosis and ultimately, the death of the weed.

Mechanism of action of dinitroaniline herbicides.

Biological Assay Protocol: KSP ATPase Activity Assay

While the primary application discussed is in herbicides, this compound has also been noted as a reagent in the synthesis of Kinesin Spindle Protein (KSP) inhibitors.[3] For researchers interested in screening compounds for KSP inhibition, a KSP ATPase activity assay is a fundamental experiment. The following is a generalized protocol.

-

Principle: KSP is a motor protein that hydrolyzes ATP to generate force for its movement along microtubules. KSP inhibitors block this ATPase activity. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, typically using a colorimetric method like the malachite green assay.[5]

-

Materials:

-

Purified KSP enzyme

-

Paclitaxel-stabilized microtubules

-

Test compound (e.g., a derivative of this compound)

-

ATP

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound, KSP enzyme, microtubules, and ATP in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the KSP enzyme, microtubules, and various concentrations of the test compound. Include appropriate controls (no enzyme, no ATP, no inhibitor).

-

Initiation: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Detection: Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measurement: Read the absorbance at approximately 630 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of KSP ATPase activity for each concentration of the test compound and determine the IC₅₀ value.

-

Workflow for a KSP ATPase activity assay.

Safety Information

This compound is classified as a dangerous good for transport. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] It is also very toxic to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its primary application in the development of dinitroaniline herbicides highlights its importance in the agrochemical industry. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working in this field. Further exploration of its potential in the synthesis of other biologically active molecules, such as KSP inhibitors, remains a promising area of research.

References

- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 29091-09-6 [chemicalbook.com]

- 3. assaygenie.com [assaygenie.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR spectrum [chemicalbook.com]

- 7. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 8. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 9. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dinitroaniline herbicide resistance and the microtubule cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-dinitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring two chlorine atoms, two nitro groups, and a trifluoromethyl group, renders it a versatile synthetic intermediate. This electron-deficient aromatic ring is primed for nucleophilic aromatic substitution reactions, making it a valuable building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, along with relevant safety information and a detailed experimental protocol for its preparation.

Chemical Structure and Properties

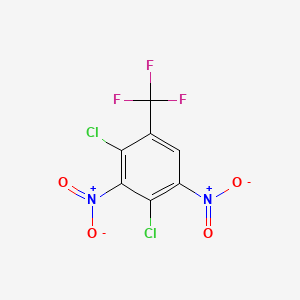

The structure of this compound is characterized by a benzene (B151609) ring substituted at the 1, 2, 3, 4, and 5 positions. The trifluoromethyl group at position 1, chlorine atoms at positions 2 and 4, and nitro groups at positions 3 and 5 create a sterically hindered and electron-poor aromatic system.

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇HCl₂F₃N₂O₄ | [1][2] |

| Molecular Weight | 305.00 g/mol | [1] |

| CAS Number | 29091-09-6 | [3][4] |

| Appearance | Light yellow needle-like crystals or powder | [3] |

| Melting Point | 76-78 °C | [3] |

| Boiling Point | 291-294 °C | [3] |

| Density | 1.788 g/cm³ | [5][6] |

| Solubility | Insoluble in water; soluble in hot ethanol (B145695), benzene, toluene (B28343), acetone. | [7] |

| Flash Point | >110 °C | [5] |

| LogP | 3.23 | [8] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group appears as a quartet due to C-F coupling. The chemical shifts are influenced by the various electron-withdrawing substituents.[10][11]

-

¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet in the ¹⁹F NMR spectrum.[1]

Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1550 and ~1350 | Asymmetric and symmetric N-O stretching vibrations of the nitro groups |

| ~1320-1120 | C-F stretching vibrations of the trifluoromethyl group |

| ~1100-1000 | C-Cl stretching vibrations |

| ~1600-1450 | C=C stretching vibrations of the aromatic ring |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis confirms the molecular weight of this compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of nitro groups and chlorine atoms.[1]

Synthesis

This compound is typically synthesized via the nitration of 2,4-dichlorobenzotrifluoride.[4][12]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 2,4-Dichlorobenzotrifluoride

The following protocol is a representative procedure based on literature reports.[7][13][14] Caution: This reaction involves the use of highly corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,4-Dichlorobenzotrifluoride

-

Fuming sulfuric acid (30-33% free SO₃)

-

Fuming nitric acid (90%)

-

Toluene

-

5% Sodium bicarbonate solution

-

Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add 600 mL of fuming sulfuric acid.

-

Cool the flask in an ice bath and slowly add 585 mL of fuming nitric acid with continuous stirring.

-

To this stirred mixture, add 148.8 g (0.692 mole) of 2,4-dichlorobenzotrifluoride.

-

Heat the resulting slurry to 76 °C and maintain this temperature for an extended period (e.g., 96 hours) to ensure complete dinitration.[13] The reaction progress can be monitored by techniques such as GC or TLC.

-

After the reaction is complete, cool the mixture, which will result in the formation of a crystalline product crust.

-

Carefully decant the excess acid from the solid product.

-

Break up the solid and cautiously add 1000 mL of water to the crude product.

-

Extract the aqueous slurry with 500 mL of toluene.

-

Separate the organic layer and wash it successively with 500 mL of water, twice with 500 mL of a 5% sodium bicarbonate solution, and finally with 500 mL of water.

-

Dry the toluene solution over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the toluene by rotary evaporation under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield the desired this compound.

Applications

This compound is primarily utilized as a key intermediate in the synthesis of various high-value chemicals.

-

Pharmaceutical Intermediates: It is a crucial building block in the development of novel therapeutic agents. A notable application is in the synthesis of kinesin spindle protein (KSP) inhibitors, which are being investigated as potential anticancer drugs.[15]

-

Pesticide Synthesis: This compound serves as a precursor for the synthesis of advanced pesticides and herbicides.[3]

-

Organic Synthesis: Its highly electron-deficient nature makes it a versatile substrate for various nucleophilic aromatic substitution reactions, enabling the creation of complex and functionally diverse molecules.[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Statement | Precautionary Measures | Reference(s) |

| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [5] |

| Causes skin irritation. | Wear protective gloves. | [5] |

| Causes serious eye irritation. | Wear eye protection. | [5] |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [5] |

| Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. | [5] |

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a pivotal intermediate in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its well-defined structure and reactivity, supported by comprehensive spectroscopic and physical data, make it a reliable building block for the development of novel compounds. Adherence to strict safety protocols during its synthesis and handling is paramount due to its hazardous nature. This technical guide provides a foundational understanding of this important chemical for researchers and professionals in relevant fields.

References

- 1. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CAS#:29091-09-6 | 2,4-Dichloro-3,5-dinitro benzotrifluoride | Chemsrc [chemsrc.com]

- 9. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2,4-Dichlorobenzotrifluoride(320-60-5) 13C NMR spectrum [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 15. This compound | 29091-09-6 [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS 29091-09-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 29091-09-6. Contrary to some database ambiguities, this CAS number definitively corresponds to 2,4-Dichloro-3,5-dinitrobenzotrifluoride , a critical chemical intermediate, and not Afimoxifene (4-Hydroxytamoxifen). This document details its chemical identity, physicochemical properties, primary applications in organic synthesis, and detailed experimental protocols for its preparation and subsequent use. The information is intended for professionals in chemical research and development, particularly those involved in the synthesis of agrochemicals and pharmaceuticals.

Chemical Identity and Structure

This compound is a highly electron-deficient aromatic compound. The presence of two chlorine atoms, two nitro groups, and a trifluoromethyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key feature of its reactivity and utility as a synthetic building block.

| Identifier | Value |

| CAS Number | 29091-09-6 |

| IUPAC Name | 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene |

| Synonyms | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene, 2,4-Dichloro-3,5-dinitro-α,α,α-trifluorotoluene |

| Molecular Formula | C₇HCl₂F₃N₂O₄ |

| Molecular Weight | 304.99 g/mol |

| Canonical SMILES | C1=C(C(=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])Cl)C(F)(F)F |

| InChI Key | DPQYRXNRGNLPFC-UHFFFAOYSA-N |

Physicochemical and Safety Data

The compound is a solid at room temperature, typically appearing as light yellow, needle-like crystals.[1] Its solubility in nonpolar solvents like toluene (B28343) and chloroform (B151607), and insolubility in water, are characteristic of its structure.[2] Due to its chemical nature, appropriate safety precautions are necessary during handling.

| Property | Value | Reference |

| Physical State | Solid, light yellow powder/crystal | [1] |

| Melting Point | 76-78 °C | [1] |

| Boiling Point | 291-294 °C | [1] |

| Flash Point | >110 °C | [3] |

| Density | 1.788 g/cm³ (Predicted) | [3] |

| Vapor Pressure | 0.113 Pa at 25 °C | [3] |

| Solubility | Insoluble in water; Soluble in hot ethanol, benzene, toluene, acetone. Slightly soluble in chloroform and methanol. | [1][3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects). | [4] |

Applications in Organic Synthesis

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries.[1][5]

-

Pesticide Synthesis: It serves as a critical starting material for various herbicides. The chlorine atoms can be sequentially substituted by different nucleophiles to build the final active ingredient.[3][5]

-

Pharmaceutical Intermediates: The compound is a reagent in the synthesis of potential therapeutic agents, including kinesin spindle protein (KSP) inhibitors, which are being investigated as antimitotic cancer drugs.[6]

-

Organic Synthesis: Its highly activated aromatic ring makes it a valuable substrate for studying nucleophilic aromatic substitution (SNAr) reactions and for constructing complex, highly functionalized aromatic systems.[7]

Below is a diagram illustrating the general synthetic utility of this compound, leading to diverse functionalized products through nucleophilic aromatic substitution.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene, a key chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. This document details its chemical and physical properties, toxicological data, and a thorough examination of its primary application in the synthesis of the fungicide Fluazinam (B131798). Detailed experimental protocols for this synthesis are provided, along with quantitative data and a visual representation of the experimental workflow. While the direct biological activity of this compound is not extensively documented, its role as a precursor is critical in the development of commercially significant molecules.

Introduction

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₇HCl₂F₃N₂O₄.[1] Its highly functionalized structure, featuring chloro, nitro, and trifluoromethyl groups, makes it a versatile reagent in organic synthesis. The electron-withdrawing nature of these substituents activates the benzene (B151609) ring for nucleophilic aromatic substitution, a key reaction in the creation of more complex molecules.

This guide will focus on the core chemical characteristics of this compound and its principal application as a precursor in the industrial synthesis of Fluazinam, a broad-spectrum fungicide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is presented in the table below.

| Property | Value | Reference |

| CAS Number | 29091-09-6 | [2] |

| Molecular Formula | C₇HCl₂F₃N₂O₄ | [1] |

| Molecular Weight | 304.99 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 74 - 78 °C | [2] |

| Boiling Point | > 291 °C | [2] |

| Solubility | Insoluble in water. Slightly soluble in chloroform (B151607) and methanol. | [2] |

| Density | 1.788 g/cm³ | [2] |

Application in the Synthesis of Fluazinam

The primary and most well-documented application of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is as a key starting material in the synthesis of Fluazinam.[3][4] Fluazinam is a protective fungicide used to control a variety of soil-borne fungal pathogens on a range of crops.[3]

The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene ring is displaced by the amino group of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430). This reaction is typically carried out in the presence of a base and a suitable solvent.[4]

Experimental Workflow for Fluazinam Synthesis

The following diagram illustrates the general workflow for the synthesis of Fluazinam from 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene.

Detailed Experimental Protocol

The following protocol is a composite representation based on methodologies described in various patents for the synthesis of Fluazinam.[4][5][6]

Materials:

-

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene

-

2-amino-3-chloro-5-(trifluoromethyl)pyridine

-

Inorganic base (e.g., potassium hydroxide, sodium hydroxide)

-

Solvent (e.g., 2-methyltetrahydrofuran, tetrahydrofuran)

Procedure:

-

To a reaction vessel, add 2-amino-3-chloro-5-(trifluoromethyl)pyridine and the solvent (e.g., 2-methyltetrahydrofuran).

-

Add the inorganic base to the mixture. The molar ratio of the base to the aminopyridine derivative can vary.

-

Add 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene to the reaction mixture. The molar ratio of the two key reactants is typically near stoichiometric.

-

The reaction mixture is stirred at a controlled temperature for a specified duration.

-

Upon completion of the reaction, the mixture undergoes an aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

The organic layer is separated, and the solvent is removed, often under reduced pressure.

-

The crude product is then purified, typically by crystallization from a suitable solvent, to yield Fluazinam.

-

The purified Fluazinam is dried under vacuum.

Quantitative Data from Synthesis

The following table summarizes quantitative data from various patented methods for the synthesis of Fluazinam.

| Parameter | Value | Reference |

| Molar Ratio of Reactants | 2-amino-3-chloro-5-(trifluoromethyl)pyridine : 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene from 0.95:1 to 1.20:1 | [4] |

| Reaction Solvent | 2-Methyltetrahydrofuran | [4] |

| Base | Potassium hydroxide | [4] |

| Yield | Up to 98.4% (molar yield) | [4] |

| Product Purity | Up to 99.8% | [4] |

Safety and Toxicology

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is a hazardous substance and should be handled with appropriate safety precautions.[7][8]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[9]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[9]

-

First Aid: In case of inhalation, move the person to fresh air. For skin contact, wash off with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell.[8]

Conclusion

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its primary utility lies in its role as a precursor for the synthesis of the fungicide Fluazinam. This guide has provided a detailed overview of its chemical properties, a comprehensive experimental protocol for its application in Fluazinam synthesis, and the associated quantitative data. For researchers and professionals in drug development and chemical synthesis, understanding the reactivity and handling of this compound is crucial for the successful production of valuable end-products. Further research into other potential applications of this versatile molecule may be warranted.

References

- 1. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-3,5-dinitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 3. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]

- 4. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

- 5. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Synthesis of Dinitrobenzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic methodologies for producing dinitrobenzotrifluorides, critical intermediates in the pharmaceutical and agrochemical industries. The document outlines key experimental protocols, presents comparative quantitative data, and illustrates reaction workflows to facilitate a deeper understanding and practical application of these synthetic routes.

Introduction

Dinitrobenzotrifluorides are a class of organic compounds characterized by a benzotrifluoride (B45747) core functionalized with two nitro groups. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups makes these compounds valuable precursors for the synthesis of a wide range of biologically active molecules. For instance, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is a key intermediate in the production of the herbicide trifluralin.[1] Similarly, 2,4-dichloro-3,5-dinitrobenzotrifluoride serves as a reagent in the synthesis of kinesin spindle protein inhibitors, which are being investigated as potential alternatives to neurotoxic microtubule inhibitors.[2] This guide will delve into the primary synthetic pathways for preparing various isomers of dinitrobenzotrifluoride.

General Synthetic Approaches

The synthesis of dinitrobenzotrifluorides is predominantly achieved through the direct nitration of benzotrifluoride or its substituted derivatives. The choice of nitrating agent, reaction temperature, and acid medium are critical parameters that influence the yield and isomeric distribution of the products. Common nitrating systems include mixtures of nitric acid and sulfuric acid (often as oleum), or alkali metal nitrates in sulfuric acid.

A generalized workflow for the synthesis of dinitrobenzotrifluorides from a substituted benzotrifluoride is depicted below.

Caption: Generalized experimental workflow for dinitrobenzotrifluoride synthesis.

Synthesis of 3,5-Dinitrobenzotrifluoride (B42144)

The preparation of 3,5-dinitrobenzotrifluoride can be achieved through the nitration of benzotrifluoride. Studies have shown that the use of fuming nitric acid and fuming sulfuric acid at elevated temperatures can produce good yields.

Factors Influencing Yield

Research into optimizing the synthesis of 3,5-dinitrobenzotrifluoride has highlighted several key factors that affect the product yield:[3]

-

Acid Concentration: The use of fuming sulfuric acid (with free SO₃) and fuming nitric acid is crucial for driving the reaction towards dinitration.

-

Reaction Temperature: A nitration temperature of around 100°C has been found to be optimal. Higher temperatures do not significantly increase the yield.

-

Reaction Time: A heating period of approximately three hours is generally sufficient for the reaction to proceed to completion.

The following table summarizes the effect of varying acid concentrations on the yield of 3,5-dinitrobenzotrifluoride when nitrating m-nitrobenzotrifluoride.

| Moles of Fuming H₂SO₄ per Mole of m-nitrobenzotrifluoride | Moles of Fuming HNO₃ per Mole of m-nitrobenzotrifluoride | % Yield of 3,5-Dinitrobenzotrifluoride |

| 5.8 | 5.8 | 65 |

| 5.8 | 8.7 | 75 |

| 5.8 | 11.6 | 78 |

| 8.7 | 8.7 | 80 |

| 8.7 | 11.6 | 82 |

| 11.6 | 11.6 | 85 |

Data adapted from a study on the synthesis of 3,5-dinitrobenzotrifluoride.[3]

A patented method describes the use of an alkali metal nitrate (B79036) with oleum (B3057394), which allows for higher reaction temperatures (up to 225°C) and shorter reaction times.[4]

Experimental Protocol for 3,5-Dinitrobenzotrifluoride

This protocol is based on the nitration of benzotrifluoride using a mixture of oleum, potassium nitrate, and nitric acid.[5]

-

Reaction Setup: In a suitable reaction vessel, prepare a nitrating mixture of 256 g of 30% oleum (0.96 mol SO₃), 44.0 g (0.436 mol) of potassium nitrate, and 11.5 g of 90% nitric acid (0.164 mol HNO₃).

-

Nitration: To the stirred nitrating mixture, add 14.6 g (0.10 mol) of benzotrifluoride.

-

Reaction Conditions: Heat the mixture at 120°C for 1 hour with continuous stirring.

-

Work-up:

-

Pour the reaction mixture into approximately 1500 ml of ice water.

-

Extract the resulting slurry three times with 200 ml of chloroform (B151607).

-

Combine the chloroform extracts and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over sodium sulfate.

-

-

Isolation: Evaporate the chloroform to obtain the crude product. Further purification can be achieved by recrystallization.

Synthesis of Halogenated Dinitrobenzotrifluorides

The dinitration of halogenated benzotrifluorides is a common route to produce key intermediates for various applications.

Synthesis of this compound

A "clean" synthesis method for this compound has been developed, which utilizes a two-step nitration process and allows for the recycling of waste acid.[6]

The logical flow of this "clean" synthesis process is illustrated below.

Caption: Logical workflow for the clean synthesis of this compound.

This protocol describes the secondary nitration step to produce the final product, with reported yields ranging from 80-85%.[6]

-

Reaction Setup: In a 500 mL four-hole flask, add 10 g of the primary nitration product (2,4-dichloro-3-nitrobenzotrifluoride), 12 g of ammonium (B1175870) nitrate, 12 g of 30% oleum, and 10 g of concentrated waste acid from the primary nitration step.

-

Reaction Conditions: Heat the mixture at 80°C for 1 hour with stirring.

-

Work-up:

-

Cool the reaction mixture to 70°C and allow the layers to separate.

-

Isolate the upper layer containing the crude product.

-

Wash the crude product with water at room temperature and neutralize.

-

-

Isolation and Purification:

-

Purify the product by recrystallization.

-

Dry the final product under vacuum to obtain pure this compound (yield: 85%).

-

-

Acid Recycling: The lower layer (semi-waste acid) can be directly recycled for the primary nitration of 2,4-dichlorobenzotrifluoride.

Another method involves a one-pot synthesis using fuming sulfuric and nitric acids.[7]

-

Reaction Setup: In a two-liter, three-necked flask immersed in an ice bath, add 600 ml of fuming sulfuric acid (30-33% free SO₃).

-

Addition of Reagents: Slowly add 585 ml of fuming 90% nitric acid, followed by 148.8 g (0.692 mole) of 2,4-dichlorobenzotrifluoride.

-

Reaction Conditions: Heat the stirred slurry to 76°C and maintain this temperature (±1°C) for 96 hours.

-

Work-up:

-

Cool the mixture and drain the acid from the crystalline product.

-

Add 1,000 ml of water to the solid and extract the slurry with 500 ml of toluene (B28343).

-

Add another 500 ml of toluene to the organic layer and wash successively with 500 ml of water, twice with 500 ml of 5% sodium bicarbonate solution, and finally with 500 ml of water.

-

-

Isolation: Remove the toluene by evaporation under reduced pressure and dry the product overnight to yield 166.6 g (79%) of this compound.

Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride

The dinitration of 4-chloro-3-nitrobenzotrifluoride (B52861) can be achieved using a mixture of nitric and sulfuric acids.[8]

-

Reaction Setup: Prepare a nitrating mixture containing 3.04 moles of nitric acid, 10.13 moles of sulfuric acid, and 3.72 moles of water.

-

Nitration: Add 1 mole of 4-chloro-3-nitrobenzotrifluoride to the nitrating mixture.

-

Reaction Conditions: Carry out the nitration at approximately 110°C with vigorous agitation. The reaction temperature can range from 40°C to 150°C, with a preferred range of 90°C to 110°C.

Comparative Data on Halogenated Dinitrobenzotrifluoride Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various halogenated dinitrobenzotrifluorides as described in the literature.

| Starting Material | Nitrating Agents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Chlorobenzotrifluoride | 30% Oleum, NaNO₃, 90% HNO₃ | 100 | 20 | 85 | [5] |

| 2,4-Dichlorobenzotrifluoride | 30% Oleum, KNO₃ | 160 | 0.75 | 80 | [5] |

| 2,4-Dichlorobenzotrifluoride | 30% Oleum, NaNO₃, 90% HNO₃ | 100-140 | 17 | 84 | [5] |

| 2,4-Dichlorobenzotrifluoride | 30% Oleum, NaNO₃ | 120 | 12 | 86 | [4] |

| 2,4-Dichlorobenzotrifluoride | 30% Oleum, 90% HNO₃ | 76 | 96 | 79 | [7] |

| 2,4-Dichloro-3-nitrobenzotrifluoride | 30% Oleum, NH₄NO₃, Waste Acid | 80 | 1 | 85 | [6] |

Conclusion

The synthesis of dinitrobenzotrifluorides is a well-established yet continually refined area of organic chemistry. The choice of starting material, nitrating system, and reaction conditions allows for the selective preparation of various isomers. The methodologies presented in this guide, from optimized laboratory-scale preparations to cleaner, industrial-focused processes with acid recycling, provide a robust toolkit for researchers and professionals in the field. The detailed protocols and comparative data herein should serve as a valuable resource for the efficient and effective synthesis of these important chemical intermediates.

References

- 1. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29091-09-6 [chemicalbook.com]

- 3. ilacadofsci.com [ilacadofsci.com]

- 4. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 5. DE2131561B2 - Process for the preparation of 3,5-dinitrobenzotrifluorides - Google Patents [patents.google.com]

- 6. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 2,4-Dichloro-3,5-dinitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3,5-dinitrobenzotrifluoride is a highly reactive aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its electron-deficient nature, a consequence of two nitro groups and a trifluoromethyl group, renders it susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable intermediate for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, with a focus on its synthesis and its utility as a scaffold in SNAr reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding and practical application of its chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the nitration of 2,4-dichlorobenzotrifluoride (B41404). Various nitrating agents and reaction conditions have been reported, leading to a range of yields. A summary of these methods is presented in Table 1.

Table 1: Comparative Summary of Synthesis Methods for this compound

| Nitrating Agent/System | Starting Material | Reaction Conditions | Yield (%) | Reference |

| Fuming H₂SO₄ / Fuming HNO₃ | 2,4-Dichlorobenzotrifluoride | 76°C, 96 hours | 79 | [1] |

| Oleum / KNO₃ | 2,4-Dichlorobenzotrifluoride | 160°C, 0.5 hours | 86.7 | [2] |

| Oleum / NaNO₃ / HNO₃ | 2,4-Dichlorobenzotrifluoride | 120-140°C, 17 hours | 84 | [2] |

| Fuming H₂SO₄ / KNO₃ | 2,4-Dichlorobenzotrifluoride | 25°C, 15 hours | 86 | [2] |

| Oleum / NaNO₃ | 2,4-Dichlorobenzotrifluoride | 120°C, 12 hours | 82 | [2] |

| 50% H₂SO₄ / Fuming H₂SO₄ / HNO₃ | 2,4-Dichlorobenzotrifluoride | 80°C, 96 hours | 60 | [3] |

| 98% H₂SO₄ / 95% HNO₃ / Propionic Anhydride | 2,4-Dichlorobenzotrifluoride | 80°C, 6 hours | 90 | [3] |

| Concentrated H₂SO₄ / Concentrated HNO₃ | 2,4-Dichlorobenzotrifluoride | 140-160°C, 120-150s (Microreactor) | 22.6 - 40 | [4] |

| Oleum / HNO₃ | 2,4-Dichlorobenzotrifluoride | 40-120°C, step-wise heating | High | [5] |

Detailed Experimental Protocol for Laboratory-Scale Synthesis

The following protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

2,4-Dichlorobenzotrifluoride

-

Fuming Sulfuric Acid (30% SO₃)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Water

Procedure:

-

To a flask chilled in an ice bath, add 20 g of fuming sulfuric acid (30%).

-

While stirring, slowly add 4 g of potassium nitrate.

-

To this mixture, add 1 g of 2,4-dichlorobenzotrifluoride and continue stirring at 25°C for 15 hours.

-

Pour the reaction mixture onto ice and extract with two 25 mL portions of chloroform.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with water.

-

Remove the chloroform by distillation to yield this compound.

-

Yield: 1.22 g (86%).

Synthesis Workflow

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing nitro groups and a trifluoromethyl group on the benzene (B151609) ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion.

The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

General SNAr Pathway

Note: Due to limitations in generating complex chemical structures directly in DOT, placeholders are used. The Meisenheimer complex is a cyclohexadienyl anion with the negative charge delocalized over the aromatic ring and the nitro groups.

Reaction with Amines: Synthesis of Substituted Anilines

A key application of this compound is its reaction with primary and secondary amines to form substituted anilines, which are important intermediates in the synthesis of herbicides and pharmaceuticals.[2]

Table 2: Example of SNAr with an Amine Nucleophile

| Nucleophile | Solvent | Reaction Conditions | Product | Reference |

| Di-n-propylamine | Ethanol | 94-99°C, 98 hours (sealed tube) | N,N'-di-n-propyl-2,4-dinitro-6-trifluoromethyl-1,3-phenylenediamine | [2] |

Detailed Experimental Protocol for Reaction with Di-n-propylamine

The following protocol is based on a patented example for the synthesis of a disubstituted aniline (B41778) derivative.[2]

Materials:

-

This compound

-

Di-n-propylamine

-

Absolute Ethanol

-

Diethyl Ether

Procedure:

-

In a heavy-walled glass reaction tube, combine 7.0 g (0.023 mole) of this compound, 4.64 g (0.0458 mole) of di-n-propylamine, and 40 mL of absolute ethanol.

-

Seal the tube and heat it in an oil bath at 94-99°C for 98 hours.

-

After cooling, evaporate the reaction mixture to dryness to obtain an oily residue.

-

Extract the residue with boiling diethyl ether.

-

Filter the mixture to remove the insoluble di-n-propylamine hydrochloride and wash the solid with additional ether.

-

Combine the ether filtrates and evaporate the solvent to yield the crude product.

Reactivity with Other Nucleophiles

While detailed examples with this compound are less common in the readily available literature, its high reactivity suggests that it will readily undergo SNAr with a variety of other nucleophiles, including:

-

Thiols (R-SH): In the presence of a base, thiols form highly nucleophilic thiolate anions (R-S⁻) that can displace the chloride ions to form thioethers.

-

Alkoxides (R-O⁻): Alkoxides, generated from alcohols and a strong base, are potent nucleophiles that will react to form aryl ethers.

The principles of these reactions are well-established for other activated aryl halides and are expected to be applicable to this compound.

Logical Relationship of SNAr Reactivity

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. Its preparation via the nitration of 2,4-dichlorobenzotrifluoride is well-documented, with various methods offering a range of yields. The core reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism, driven by the strong electron-withdrawing groups on the aromatic ring. This allows for the facile introduction of a wide range of functionalities, particularly through reactions with amines, and foreseeably with thiols and alkoxides. The detailed protocols and compiled data in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN106316859A - Method for synthesis of 2,4-dichloro-3,5-dinitro trifluorotoluene in micro reactor - Google Patents [patents.google.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

Key chemical features of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 29091-09-6), a pivotal chemical intermediate in the synthesis of complex organic molecules. The document details its core chemical and physical properties, stability, and reactivity profile. Furthermore, it outlines established experimental protocols for its synthesis and discusses its significant applications in the development of pharmaceuticals and agrochemicals. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and chemical manufacturing, offering critical data and procedural insights to support advanced research and development activities.

Chemical Identity and Properties

This compound is a highly electron-deficient aromatic compound, a characteristic that makes it a valuable reagent for further functionalization in organic synthesis.[] Its chemical structure consists of a benzene (B151609) ring substituted with two chlorine atoms, two nitro groups, and a trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29091-09-6 | [2][3][4] |

| Molecular Formula | C₇HCl₂F₃N₂O₄ | [2][3][4][5] |

| Molecular Weight | 304.99 g/mol | [2][3] |

| Appearance | Yellowish needle-like crystals or light yellow powder.[2][6] | [2][6] |

| Melting Point | 76-78 °C | [][2][4] |

| Boiling Point | 291-294 °C | [2][4] |

| Density | 1.788 ± 0.06 g/cm³ | [][2][4] |

| Flash Point | >110 °C | [4][7][8] |

| Water Solubility | Insoluble | [4] |

| Other Solubilities | Soluble in hot ethanol, benzene, toluene, and acetone.[9] Slightly soluble in Chloroform and Methanol.[8] | [8][9] |

| logP (Octanol/Water) | 3.88 | [7][8] |

| Vapor Pressure | 0.001 mm Hg (at 25 °C) | [7][8] |

Reactivity and Stability

Stability : The compound is generally stable under standard conditions but is noted to be moisture-sensitive.[10][11] It is incompatible with strong oxidizing agents.[10][12]

Reactivity : As a halogenated aromatic nitro compound, it can act as a strong oxidizing agent. Aromatic nitro compounds may react vigorously or detonate when mixed with reducing agents (e.g., hydrides, sulfides) or in the presence of a strong base like sodium hydroxide.[10][12] The presence of multiple nitro groups enhances these explosive tendencies.[10][12] Its highly electron-deficient nature imparts reactivity for further functionalization, making it a versatile synthetic intermediate.[]

Experimental Protocols

The synthesis of this compound is primarily achieved through the nitration of 2,4-dichlorobenzotrifluoride (B41404). Several methods have been patented, focusing on yield, purity, and environmental considerations.

One-Pot Nitration Method

This protocol involves the direct dinitration of the starting material in a single reaction vessel.

-

Reaction Setup : A nitration reaction kettle is charged with metered amounts of fuming sulfuric acid and nitric acid.[9][13]

-

Addition of Reactant : The temperature is controlled at 40-45 °C, and the raw material, 2,4-dichlorobenzotrifluoride, is added dropwise.[9][13]

-

Thermal Cycling : After the addition is complete, the mixture is held at the initial temperature for 1 hour. The temperature is then gradually increased in stages: to 90 °C over 3 hours, to 100 °C over the next 6-7 hours, and finally to 120 °C over 4 hours.[9][13]

-

Reaction Completion : The reaction is maintained at 120 °C for 5 hours. The reaction is considered complete when sampling analysis shows the content of the mononitrated intermediate is less than 1%.[9][13]

-

Purification : The crude product is transferred to a water washing kettle, followed by separation and washing with an alkaline solution.[9][13]

-

Isolation : The washed product is moved to a recrystallization kettle. After crystallization, the final product is isolated via centrifugation and granulated.[9][13]

Caption: General workflow for the synthesis of this compound.

Two-Step "Clean" Nitration Method

This approach separates the process into two nitration stages, which allows for the recycling of waste acids, presenting a more environmentally friendly option.[14]

-

Primary Nitration : 2,4-dichlorobenzotrifluoride undergoes an initial nitration reaction to produce the primary intermediate, 2,4-dichloro-3-nitrobenzotrifluoride. The resulting waste acid is separated.[14]

-

Secondary Nitration : The primary nitration intermediate is then subjected to a second nitration. This step uses a mixed acid prepared from ammonium (B1175870) nitrate, fuming sulfuric acid, and the concentrated waste acid from the first step. The reaction is typically conducted at 80-100 °C for 1-5 hours.[14]

-

Separation and Recycling : After the secondary nitration, the target compound, this compound, is separated from the "semi-waste acid." This semi-waste acid can be directly recycled and used in the primary nitration step for a new batch.[14]

This method avoids the need for freshly prepared nitrating mixtures for both steps and reduces the overall acid waste generated.[14]

Applications in Research and Development

This compound is a crucial building block in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[14][15][16]

-

Pharmaceutical Synthesis : It is a key reagent in the synthesis of kinesin spindle protein (KSP) inhibitors.[17] These inhibitors are investigated as potential anticancer agents and are considered possible alternatives to neurotoxic microtubule inhibitors.[17]

-

Agrochemical Synthesis : The compound serves as an essential intermediate for producing advanced pesticides and herbicides.[15][16] The halogen substituents on the aromatic ring can be replaced by substituted amines to create highly effective and selective herbicides.[18]

-

Organic Synthesis Intermediate : Its versatile reactivity allows for its use in creating a wide range of complex molecules and dyestuffs.[10][14] It is used, for example, in the synthesis of 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine.

Caption: Logical diagram of this compound's applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][19] It is also very toxic to aquatic life with long-lasting effects.[2][19]

-

Precautions for Handling : Handle in a well-ventilated area.[7] Wear suitable protective clothing, gloves, and eye/face protection (e.g., tightly fitting safety goggles).[2][7] Avoid the formation of dust and aerosols.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Fire Fighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus.[7]

References

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Jiangsu Dahua Chemical Industrial Co., Ltd.--2,4-Dichloro-3,5-dinitrobenzotrifluoride|29091-09-6 [jsdhchem.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-Dichloro-3,5-dinitro-benzotrifluoride-Konson chemical [konsonchem.cn]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. 393-75-9 | CAS DataBase [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,3-Dinitro-2-chloro-5-trifluoromethylbenzene | 393-75-9 [chemicalbook.com]

- 13. CN112358401A - Preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 14. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 17. This compound | 29091-09-6 [chemicalbook.com]

- 18. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 19. cpachem.com [cpachem.com]

Methodological & Application

Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride from 2,4-Dichlorobenzotrifluoride

Application Notes & Protocols: Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a critical intermediate in organic synthesis, valued for its unique molecular structure.[1] It serves as a key building block in the development of advanced agrochemicals, such as herbicides, and in the synthesis of novel pharmaceutical agents.[1][2] Specifically, it is used in the creation of kinesin spindle protein inhibitors, which are being investigated as potential alternatives to neurotoxic antimitotic agents in cancer therapy.[3] This document provides detailed protocols for the synthesis of this compound from 2,4-Dichlorobenzotrifluoride via electrophilic aromatic nitration.

Synthesis Overview & Key Data

The synthesis involves the nitration of 2,4-Dichlorobenzotrifluoride. This reaction is an electrophilic aromatic substitution where nitro groups (-NO2) are introduced onto the benzene (B151609) ring. The reaction is highly exothermic and requires careful control of temperature and reagent addition.[4] Various nitrating agents and conditions have been reported, each with different yields and operational complexities. The most common methods utilize a mixed acid solution of nitric acid and sulfuric acid (or oleum).

Table 1: Comparison of Synthesis Methodologies

| Method | Nitrating Agent | Temperature (°C) | Reaction Time | Reported Yield | Reference |

| 1 | Fuming Sulfuric Acid & Nitric Acid | Ramped: 40 to 120°C | ~19 hours | High (Endpoint: <1% mononitrate) | [5][6] |

| 2 | Oleum & Sodium Nitrate | 120°C | 12 hours | 82% | [7] |

| 3 | Ammonium Nitrate & Fuming Sulfuric Acid | 100°C | 4 hours | 81% | [2] |

| 4 | Fuming Sulfuric Acid & Nitric Acid | 80°C | 96 hours | 60% | [8] |

Experimental Protocol: Mixed Acid Nitration

This protocol is based on a common industrial method utilizing fuming sulfuric acid and nitric acid, which allows for controlled dinitration of the starting material.[5][6]

Materials and Reagents

| Reagent | Formula | Purity/Concentration | Notes |

| 2,4-Dichlorobenzotrifluoride | C₇H₃Cl₂F₃ | >99% | Starting Material |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ · xSO₃ | e.g., 20-30% SO₃ | Dehydrating and activating agent |

| Nitric Acid | HNO₃ | Concentrated (e.g., 98%) | Nitrating agent |

| Sodium Hydroxide Solution | NaOH | Dilute (e.g., 5-10%) | For neutralization during workup |

| Water | H₂O | Deionized | For washing |

Procedure

-

Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and dropping funnel, add the calculated amounts of fuming sulfuric acid and nitric acid.

-

Initial Cooling: Cool the mixed acid solution to between 40-45°C.

-

Substrate Addition: Begin the dropwise addition of 2,4-Dichlorobenzotrifluoride to the mixed acid. Maintain the temperature at 40-45°C throughout the addition.

-

Initial Hold: After the addition is complete, hold the reaction mixture at this temperature for 1 hour with continuous stirring.[5][6]

-

Temperature Ramping:

-

Final Reaction Hold: Maintain the reaction temperature at 120°C for 5 hours.[5][6] The reaction progress should be monitored by sampling and analysis (e.g., GC) to ensure the content of the mononitrated intermediate is less than 1%.[5]

-

Workup - Quenching and Washing:

-

Neutralization: Wash the organic phase with a dilute alkaline solution (e.g., sodium hydroxide) to neutralize residual acids, followed by a final wash with water until the product is neutral.[9]

-

Isolation and Purification:

Visualization of the Synthesis Workflow

Caption: General experimental workflow for the synthesis.

Safety Precautions and Hazard Management

Nitration reactions are potentially hazardous and must be conducted with strict safety protocols.

-

Corrosivity: Concentrated and fuming sulfuric acid and nitric acid are highly corrosive and can cause severe chemical burns.[10]

-

Exothermic Reaction: The reaction generates a significant amount of heat (exothermic), which can lead to a "thermal runaway" condition, potentially causing the reaction to proceed uncontrollably, leading to pressure buildup and explosion.[4][9]

-

Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic upon inhalation and can cause severe respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[10] Work should be performed inside a well-ventilated fume hood.

-

Emergency Preparedness: An emergency response plan should be in place, and emergency eyewash and shower stations must be readily accessible.[10] Spill containment kits with neutralizing agents are mandatory.

Applications and Relevance in Drug Development

The strategic placement of chloro, dinitro, and trifluoromethyl groups makes this compound a versatile intermediate for further chemical modification.

Caption: Relationship between precursor, intermediate, and final applications.

Its primary application in the pharmaceutical sector is as a precursor for synthesizing complex molecules, particularly in oncology research.[3] For researchers in drug development, this compound provides a scaffold that can be elaborated to target specific biological pathways, contributing to the discovery of new therapeutic agents.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 3. This compound | 29091-09-6 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112358401A - Preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 7. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. icheme.org [icheme.org]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Nitration of 2,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nitration of 2,4-dichlorobenzotrifluoride (B41404), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2][3] The protocols described herein are based on established chemical literature and patents, offering methods for both mononitration and dinitration of the starting material.

Introduction

2,4-Dichlorobenzotrifluoride is a versatile chemical intermediate. Its nitration is a critical step in the synthesis of more complex molecules, including 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[4][5] These nitrated compounds serve as precursors for a variety of bioactive molecules. The protocols detailed below provide a comprehensive guide for performing these nitration reactions in a laboratory setting.

Experimental Protocols

Two primary nitration procedures are presented: a single nitration to produce 2,4-dichloro-5-nitrobenzotrifluoride and a double nitration to yield this compound.

Mononitration of 2,4-Dichlorobenzotrifluoride

This protocol is designed for the selective addition of a single nitro group to the aromatic ring.

Materials:

-

2,4-Dichlorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Ice

-

Water

-

Sodium Bicarbonate Solution (2.5%)

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dichlorobenzotrifluoride in a mixture of concentrated sulfuric acid and oleum (B3057394) (20% SO3) at 20°C.[6]

-

Cool the resulting solution to 20°C.[6]

-

Slowly add a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid dropwise while maintaining the internal temperature below 30°C using an ice bath for cooling.[6]

-

After the addition is complete, slowly heat the reaction mixture to a temperature between 75°C and 80°C.[6]

-

Continue to add the nitrating mixture dropwise at this elevated temperature.[6]

-

Upon completion of the reaction, cool the mixture and pour it over ice.[6]

-

The precipitated product, 2,4-dichloro-5-nitrobenzotrifluoride, is then collected by filtration.

-

Wash the collected solid with water until it is neutral.[6]

-

Further purification can be achieved by washing with a 2.5% sodium bicarbonate solution followed by another water wash.[7]

Dinitration of 2,4-Dichlorobenzotrifluoride

This protocol describes the introduction of a second nitro group to yield this compound. This can be performed as a subsequent step after mononitration or as a direct dinitration.

Materials:

-

2,4-Dichlorobenzotrifluoride (or 2,4-dichloro-3-nitro-trifluoromethyl toluene)

-

Fuming Sulfuric Acid (Oleum)

-

Nitric Acid or Ammonium (B1175870) Nitrate (B79036)

-

Ice

-

Water

Procedure:

-

To a reaction kettle, add the calculated amounts of fuming sulfuric acid and nitric acid.[1][8]

-

Control the temperature between 40-45°C and begin the dropwise addition of 2,4-dichlorobenzotrifluoride.[1][8]

-

After the addition is complete, maintain the temperature for 1 hour.[1][8]

-

Gradually increase the temperature in a stepwise manner: to 90°C over 3 hours, then to 100°C over the next 6-7 hours, and finally to 120°C over 4 hours.[1][8]

-

Maintain the reaction at 120°C for 5 hours, monitoring the reaction progress by sampling to ensure the mononitrated intermediate content is less than 1%.[1][8]

-

Alternatively, the dinitration can be carried out starting from the mononitrated product using ammonium nitrate and fuming sulfuric acid at temperatures between 80-100°C.[9]

-

After the reaction is complete, the mixture is transferred to a washing kettle. The temperature during water washing should not exceed 120°C.[1][8]

-

The washed material is then subjected to an alkaline wash.[1][8]

-

The product is then purified by recrystallization, followed by centrifugation and granulation.[1][8]

Data Presentation

The following tables summarize the quantitative data for the nitration reactions based on the referenced protocols.

Table 1: Reagents and Conditions for Mononitration

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorobenzotrifluoride | [6] |

| Nitrating Agent | Nitric Acid / Sulfuric Acid | [6] |

| Co-solvent | Oleum (20% SO3) | [6] |

| Initial Temperature | 20°C | [6] |

| Reaction Temperature | < 30°C (addition), 75-80°C (reaction) | [6] |

Table 2: Reagents and Conditions for Dinitration

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorobenzotrifluoride | [1][8] |

| Nitrating Agent | Nitric Acid / Fuming Sulfuric Acid | [1][8] |

| Alternative Nitrating Agent | Ammonium Nitrate / Fuming Sulfuric Acid | [9] |

| Initial Temperature | 40-45°C | [1][8] |

| Final Reaction Temperature | 120°C | [1][8] |

| Reaction Time at 120°C | 5 hours | [1][8] |

| Yield | 80-83% | [9] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the nitration of 2,4-dichlorobenzotrifluoride.

Caption: Workflow for the nitration of 2,4-dichlorobenzotrifluoride.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]

- 5. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 6. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 7. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]

- 8. CN112358401A - Preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 9. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

Application Notes and Protocols: The Utility of 2,4-Dichloro-3,5-dinitrobenzotrifluoride in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals